Part 1: Executive Summary & Strategic Analysis
Part 1: Executive Summary & Strategic Analysis
Technical Synthesis Guide: 5-Fluoro-6-methylnicotinonitrile
CAS Registry Number: 1211542-04-9 IUPAC Name: 5-Fluoro-6-methylpyridine-3-carbonitrile Synonyms: 3-Cyano-5-fluoro-6-methylpyridine; 5-Fluoro-6-picolinonitrile
5-Fluoro-6-methylnicotinonitrile is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-specific protease (USP) modulators. Its structural value lies in the fluorine atom , which modulates metabolic stability and lipophilicity, and the nitrile group , which serves as a versatile handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).
Synthetic Strategy: The most robust and scalable route involves the functionalization of the commercially available 3-fluoro-2-methylpyridine . This "Halogen Dance" strategy relies on the directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position (para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.
Key Advantages of this Route:
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Regiocontrol: The electronic synergism of the 3-F and 2-Me groups directs electrophilic substitution almost exclusively to the 5-position.
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Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-pressure fluorination (Halex route).
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Safety: Utilizes zinc cyanide (Zn(CN)₂) rather than the more volatile HCN or NaCN.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is broken down into two primary stages:
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Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-fluoro-2-methylpyridine.
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Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.
Figure 1: Synthetic workflow for 5-Fluoro-6-methylnicotinonitrile.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine
CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not deactivated significantly by the fluorine (meta). Direct bromination is highly selective.
Reagents & Conditions:
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Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)
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Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.05 eq)
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Solvent/Catalyst: H₂SO₄ (conc.) or Oleum (if using Br₂); Acetonitrile (if using NBS)
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Temperature: 0°C to RT (NBS); 60°C (Br₂/Oleum)
Protocol (NBS Method - Preferred for Lab Scale):
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Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in anhydrous acetonitrile (100 mL).
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Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the exotherm.
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Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS (Target M+H: ~190/192).
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Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water, saturated NaHCO₃, and brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
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Yield: Expect 85-92% as a colorless to pale yellow oil/solid.
Data Profile (Intermediate):
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4), 2.51 (d, J = 2.5 Hz, 3H, CH₃).
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¹⁹F NMR: δ -128.5 ppm (approx).
Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile
CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier purification. Zn(CN)₂ is the preferred cyanide source.
Reagents & Conditions:
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Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)
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Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
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Additives: Zinc dust (10 mol%) (optional, keeps Pd active)
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Solvent: DMF or DMA (Anhydrous, degassed)
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Temperature: 110–120°C
Protocol:
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Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.
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In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g, 50 mmol), Zn(CN)₂ (3.52 g, 30 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol).
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Evacuate and backfill with Nitrogen/Argon (3 cycles).
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Add anhydrous DMF (50 mL) via syringe.
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Heat the mixture to 120°C for 4–6 hours. Monitor conversion by LCMS (Bromide peak disappears; Product M+H: 137).
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Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH₄OH or saturated NaHCO₃ to complex zinc salts.
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Filter through a pad of Celite to remove palladium black.
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Wash the organic layer with water (3x) and brine (1x) to remove DMF.
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Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Yield: Expect 75-85% as a white to off-white crystalline solid.
Part 4: Analytical Characterization & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | May darken upon storage if not pure. |
| Molecular Formula | C₇H₅FN₂ | MW: 136.13 g/mol |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H), 7.60 (d, J = 9.2 Hz, 1H), 2.65 (d, J = 2.8 Hz, 3H) | Methyl doublet due to F-coupling. |
| ¹⁹F NMR (CDCl₃) | δ -125.0 to -130.0 ppm | Characteristic singlet/multiplet. |
| MS (ESI) | [M+H]⁺ = 137.1 | |
| IR (KBr) | 2235 cm⁻¹ (CN stretch) | Distinctive nitrile peak. |
Part 5: Process Safety & Troubleshooting
Cyanide Management:
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Hazard: Zn(CN)₂ releases HCN upon contact with strong acids.
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Control: Maintain basic pH during workup (use NH₄OH). Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.
Regioselectivity Issues:
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Problem: Formation of 6-bromo isomer in Step 1.
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Solution: Ensure temperature is kept low (0°C) during NBS addition. The 5-position is significantly more nucleophilic, but high temps can reduce selectivity.
Catalyst Deactivation:
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Problem: Incomplete conversion in Step 2.
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Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species. Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.
References
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Preparation of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. ResearchGate. Retrieved from .
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters, 2015, 17(2), 202–205. Retrieved from .
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Synthesis of 5-Bromo-3-fluoro-2-methylpyridine (Intermediate). ChemicalBook CAS 374633-38-2. Retrieved from .
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WO2018089433A1 - Phenyl mTORC Inhibitors. (Patent citing the use of 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile and analogs). Retrieved from .
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General Method for Cyanation of Pyridines. RSC Advances. Retrieved from .
